Product packaging for 1-Propene, 3-bromo-1-chloro-, (1Z)-(Cat. No.:CAS No. 67546-49-0)

1-Propene, 3-bromo-1-chloro-, (1Z)-

Cat. No.: B14140375
CAS No.: 67546-49-0
M. Wt: 155.42 g/mol
InChI Key: AHUWMUAVZFJTOC-IWQZZHSRSA-N
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Description

Contextualization of Halogenated Alkenes in Contemporary Organic Synthesis

Halogenated alkenes are a cornerstone of modern organic synthesis, prized for their versatility as precursors to a vast range of functional groups and molecular scaffolds. The presence of one or more halogen atoms on a carbon-carbon double bond imparts a unique reactivity to these molecules. They can participate in a multitude of transformations, including nucleophilic substitution, elimination, cross-coupling reactions, and cycloadditions. This reactivity allows for the construction of complex carbon skeletons and the introduction of various functionalities, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aisolubilityofthings.com The specific nature and position of the halogen atoms, along with the stereochemistry of the double bond, can be fine-tuned to control the outcome of these reactions, offering chemists a high degree of precision in molecular design.

Significance of (1Z)-1-Propene, 3-bromo-1-chloro- for Mechanistic and Synthetic Chemistry

The subject of this article, (1Z)-3-bromo-1-chloro-1-propene, is a synthetic organic compound characterized by a propene chain with a bromine atom at the 3-position and a chlorine atom at the 1-position, with the substituents around the double bond in a cis or (Z) configuration. nih.gov This specific arrangement of atoms, particularly the presence of two different halogens—an allylic bromine and a vinylic chlorine—makes it a highly reactive and intriguing molecule for chemical investigation.

The allylic bromine atom is susceptible to nucleophilic attack, making the compound a potent alkylating agent. ontosight.ai The vinylic chlorine, while generally less reactive towards traditional nucleophilic substitution, can participate in various transition-metal-catalyzed cross-coupling reactions. The double bond itself is a site of potential reactivity, capable of undergoing addition reactions or participating in polymerization processes. solubilityofthings.com

The (Z)-stereochemistry introduces a degree of steric strain, with the bromine and chlorine substituents on the same side of the double bond. This can influence the compound's stability and reactivity compared to its (E)-isomer. The study of such isomers provides valuable insights into reaction mechanisms and the subtle interplay of steric and electronic effects that govern chemical transformations. While detailed research specifically on the (1Z)-isomer is not extensively documented in publicly available literature, its structural features suggest a rich and varied chemistry, making it a valuable, albeit specialized, tool for the synthesis of complex organic molecules. Its potential as a precursor for heterocycles and other functionalized structures remains an area of interest for synthetic chemists.

Chemical and Physical Properties of (1Z)-3-bromo-1-chloro-1-propene

PropertyValue
IUPAC Name (1Z)-3-bromo-1-chloro-1-propene
Molecular Formula C₃H₄BrCl
Molecular Weight 155.42 g/mol
CAS Number 67546-49-0
Appearance Colorless liquid (at room temperature)
Boiling Point Approximately 138-140°C
Solubility Moderately soluble in water; highly soluble in organic solvents like ethanol (B145695) and chloroform. ontosight.ai

Note: Some properties are computed or estimated based on available data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4BrCl B14140375 1-Propene, 3-bromo-1-chloro-, (1Z)- CAS No. 67546-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67546-49-0

Molecular Formula

C3H4BrCl

Molecular Weight

155.42 g/mol

IUPAC Name

(Z)-3-bromo-1-chloroprop-1-ene

InChI

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1-

InChI Key

AHUWMUAVZFJTOC-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C\Cl)Br

Canonical SMILES

C(C=CCl)Br

Origin of Product

United States

Synthetic Methodologies and Chemo/stereoselective Preparation of 1z 1 Propene, 3 Bromo 1 Chloro

Established Synthetic Routes to Halogenated Propenes

The synthesis of halogenated propenes can be approached through several general strategies, each with its own mechanistic nuances that influence the final product's stereochemistry.

Dehydrohalogenation Pathways from Dihalopropane Precursors

Dehydrohalogenation of dihalopropanes is a fundamental method for introducing a double bond. libretexts.org This elimination reaction typically involves treating an alkyl halide with a base to remove a hydrogen and a halogen atom from adjacent carbons. libretexts.org The regioselectivity of this reaction, governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), is highly dependent on the steric bulk of the base used. youtube.comwordpress.com For the synthesis of (1Z)-1-Propene, 3-bromo-1-chloro-, a potential precursor would be 1,3-dibromo-1-chloropropane. The stereochemical outcome of the elimination is controlled by the transition state geometry, with an anti-periplanar arrangement of the departing hydrogen and leaving group being preferred for E2 reactions. youtube.com To achieve the Z-isomer, specific reaction conditions, potentially involving the use of hindered bases to favor specific conformations, would be necessary. stackexchange.com

PrecursorBaseExpected Major Product
1,3-Dibromo-1-chloropropaneSterically hindered base (e.g., Potassium tert-butoxide)(1Z)-1-Propene, 3-bromo-1-chloro- (potential)
1,3-Dibromo-1-chloropropaneSmall, strong base (e.g., Sodium ethoxide)Mixture of E and Z isomers (likely)

Controlled Halogenation of Unsaturated Hydrocarbons

The direct halogenation of unsaturated hydrocarbons, such as alkynes, provides another route to dihaloalkenes. The stereochemistry of the addition is a critical factor. For instance, the addition of halogens to alkynes often proceeds via an anti-addition mechanism, which would lead to the E-isomer. However, specific catalysts and reaction conditions can alter this outcome.

A plausible precursor for the synthesis of (1Z)-1-Propene, 3-bromo-1-chloro- through this route is 3-chloro-1-propyne. The controlled hydrobromination of this alkyne would need to proceed with syn-selectivity to yield the desired Z-isomer. Palladium-catalyzed hydrohalogenation of alkynyl halides has been shown to be a method for the stereoselective synthesis of (Z)-1,2-dihaloalkenes. organic-chemistry.org Similarly, other catalytic systems, such as those involving silver(I), have been developed for the stereoselective synthesis of Z-monofluoroalkenes from alkynes, suggesting the potential for analogous bromo-chloro systems. acs.org The reaction of propyne (B1212725) with excess chlorine water results in the formation of 2,3-dichloro-1,2-dihydroxypropane, indicating the susceptibility of the triple bond to addition reactions. vaia.com

Unsaturated PrecursorReagentsPotential Intermediate/ProductStereochemical Goal
3-Chloro-1-propyneHBr, Pd catalyst(1Z)-1-Propene, 3-bromo-1-chloro-syn-addition
3-Chloro-1-propyneHBr (radical conditions)Mixture of isomersControl of stereoselectivity

Free-Radical Addition of Hydrogen Halides to Allylic Systems

The free-radical addition of hydrogen bromide to alkenes, often initiated by peroxides, is a well-established reaction that typically proceeds with anti-Markovnikov regioselectivity. acs.orgnih.gov This means the bromine atom adds to the less substituted carbon of the double bond. acs.orgnih.gov When applied to an allylic system like allyl chloride (3-chloro-1-propene), the initial product is 1-bromo-3-chloropropane. Subsequent dehydrohalogenation would then be required to form the target alkene.

However, the direct free-radical addition of HBr to an unsymmetrical alkene does not inherently offer strong stereocontrol over the resulting double bond in a subsequent elimination. The stereochemistry of the final product would be determined by the elimination step, as discussed in section 2.1.1. The radical addition itself typically results in a mixture of syn and anti-addition products. nih.gov

Regioselective and Stereoselective Control in (1Z)-1-Propene, 3-bromo-1-chloro- Synthesis

Achieving the specific (1Z) stereochemistry is the primary challenge. Several advanced synthetic strategies focus on controlling both where the halogens are placed (regioselectivity) and their orientation around the double bond (stereoselectivity).

For dehydrohalogenation routes, the choice of a sterically hindered base is crucial for potentially favoring the formation of the less stable Z-alkene by influencing the conformational equilibrium of the substrate. stackexchange.com

In the case of controlled halogenation of 3-chloro-1-propyne, the use of specific transition metal catalysts is key. Palladium-catalyzed hydrohalogenation has demonstrated high syn-selectivity, leading to Z-alkenes. organic-chemistry.org This approach offers a promising avenue for the direct and controlled synthesis of the target compound. Other methods, such as the Julia olefination, have also been optimized for the stereoselective synthesis of Z-alkenyl halides. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of (1Z)-1-Propene, 3-bromo-1-chloro- requires careful optimization of several reaction parameters.

For dehydrohalogenation reactions, key variables to consider include:

Base: The choice between a small, strong base (e.g., NaOH, KOEt) and a bulky, non-nucleophilic base (e.g., t-BuOK, DBU) can significantly impact the E/Z ratio of the product.

Solvent: The polarity and proticity of the solvent can influence the reaction rate and selectivity.

Temperature: Higher temperatures generally favor elimination reactions, but can also lead to side reactions or isomerization.

In catalytic reactions, such as the palladium-catalyzed hydrobromination of 3-chloro-1-propyne, the following factors are critical for optimization:

Catalyst and Ligand: The specific palladium precursor and the nature of the coordinating ligand can dramatically affect the stereoselectivity and efficiency of the reaction.

Solvent: The solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates.

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion while minimizing byproduct formation.

Recent advancements have shown that techniques like olefin metathesis can be used for the direct synthesis of Z-alkenyl halides with high stereoselectivity. nih.gov Furthermore, methods for the stereoselective synthesis of highly substituted 1,3-dienes often involve steps that could be adapted for the synthesis of the target compound. nih.gov

Below is a table summarizing potential optimization strategies for different synthetic routes:

Synthetic RouteKey Parameters for OptimizationDesired Outcome
DehydrohalogenationBase selection, solvent polarity, temperatureHigh Z:E ratio, high yield
Controlled HalogenationCatalyst/ligand system, solvent, temperature, reaction timeHigh syn-addition selectivity, high yield
Free-Radical Addition/EliminationInitiator concentration, temperature, subsequent elimination conditionsControl of stereochemistry in the elimination step

Mechanistic Investigations of 1z 1 Propene, 3 Bromo 1 Chloro Reactivity

Nucleophilic Substitution Reactions Involving Allylic Bromine and Vinylic Chlorine Centers

The presence of two different halogen atoms at allylic and vinylic positions makes nucleophilic substitution a prominent reaction manifold for (1Z)-1-Propene, 3-bromo-1-chloro-. smolecule.comontosight.ai The disparate reactivity of the C-Br and C-Cl bonds governs the product distribution.

The bromine atom is situated at the allylic position, which significantly enhances its reactivity towards nucleophilic substitution. This heightened reactivity is attributed to the ability of the adjacent double bond to stabilize the transition state and any potential carbocation intermediate through resonance. pressbooks.pubyoutube.com

Nucleophilic substitution at the allylic position can proceed through either an Sₙ1 or Sₙ2 mechanism.

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an Sₙ1 mechanism. The rate-determining step is the departure of the bromide ion to form a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile can occur at either of the two electrophilic carbon atoms of the allylic system, potentially leading to a mixture of regioisomers. pressbooks.pub

Sₙ2 Pathway: With a strong, unhindered nucleophile, the reaction is more likely to follow an Sₙ2 pathway. This involves a backside attack by the nucleophile on the carbon bearing the bromine atom, leading to inversion of configuration at that center. Allyl halides are known to be excellent substrates for Sₙ2 reactions. youtube.com

It is important to note that bromine is generally a better leaving group than chlorine, which further favors substitution at the allylic position. quora.com

The chlorine atom is attached to one of the sp² hybridized carbons of the double bond, making it a vinylic halide. Vinylic halides are notoriously unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. This inertness is due to several factors:

Increased C-Cl bond strength: The sp² hybridized carbon is more electronegative than an sp³ hybridized carbon, leading to a stronger and shorter C-Cl bond.

Steric hindrance: The incoming nucleophile is sterically hindered by the rest of the molecule.

Instability of intermediates: The formation of a vinylic carbocation (required for an Sₙ1 pathway) or the backside attack required for an Sₙ2 reaction is energetically unfavorable.

Therefore, nucleophilic substitution of the vinylic chlorine is generally not observed under typical conditions that favor allylic substitution.

Elimination Reactions Leading to Further Unsaturation

Under the influence of a strong base, (1Z)-1-Propene, 3-bromo-1-chloro- can undergo elimination reactions to form more unsaturated products. smolecule.com The most likely pathway is the elimination of hydrogen bromide (HBr) from the molecule.

The regioselectivity of the elimination reaction is guided by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). utdallas.edu

The two primary mechanisms for elimination are E1 and E2:

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org This mechanism is favored by strong, concentrated bases.

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. libretexts.orgkhanacademy.org Given the stability of the allylic carbocation, an E1 pathway is plausible, especially with a weak base. khanacademy.org

The presence of the vinylic chlorine can also influence the course of elimination, potentially leading to the formation of alkynes or allenes under forcing conditions, although these are generally less common pathways.

Radical Reactions and Polymerization Initiation

The allylic position of (1Z)-1-Propene, 3-bromo-1-chloro- is also susceptible to radical reactions. In the presence of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), a bromine radical can be abstracted to form a resonance-stabilized allylic radical. libretexts.orglibretexts.org

This allylic radical can then participate in a variety of subsequent reactions. One important application is in radical polymerization . The allylic radical can initiate the polymerization of vinyl monomers, such as styrene (B11656) or acrylates, by adding across their double bonds. libretexts.org This process involves initiation, propagation, and termination steps, ultimately leading to the formation of a polymer chain. libretexts.org

The efficiency of (1Z)-1-Propene, 3-bromo-1-chloro- as a polymerization initiator will depend on the stability of the generated radical and the reactivity of the monomer.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in (1Z)-1-Propene, 3-bromo-1-chloro- is a region of high electron density and is therefore susceptible to attack by electrophiles. smolecule.com Electrophilic addition reactions involve the breaking of the π bond and the formation of two new σ bonds. libretexts.org

A typical electrophilic addition reaction proceeds in two steps:

Attack by the electrophile: The electrophile attacks the π bond, forming a carbocation intermediate. The regioselectivity of this step is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

Attack by the nucleophile: The nucleophile then attacks the carbocation, forming the final addition product. libretexts.org

Common electrophiles that can add across the double bond include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. The presence of the electron-withdrawing halogen substituents on the double bond can decrease its nucleophilicity and thus its reactivity towards electrophilic addition compared to a simple alkene.

Stereochemical Influences on Reaction Pathways and Outcomes

The (1Z)-configuration of the starting material plays a crucial role in determining the stereochemistry of the products. The cis arrangement of the higher priority groups (bromo and chloro) can lead to steric hindrance, which may favor certain reaction pathways over others.

For instance, in nucleophilic substitution reactions , the approach of the nucleophile can be influenced by the stereochemistry of the substrate. In an Sₙ2 reaction at the allylic center, the nucleophile must approach from the side opposite to the leaving group. The stereochemistry of the double bond can affect the ease of this approach.

In elimination reactions , the requirement for an anti-periplanar arrangement of the proton and the leaving group in an E2 mechanism means that the stereochemistry of the starting material will directly dictate the stereochemistry of the resulting alkene.

Furthermore, in electrophilic addition reactions , the initial attack of the electrophile can occur from either face of the double bond. However, the subsequent attack of the nucleophile often occurs in an anti fashion, leading to a specific stereochemical outcome. The existing stereocenter can also influence the facial selectivity of the electrophilic attack.

The table below summarizes the key reactive sites and potential transformations of (1Z)-1-Propene, 3-bromo-1-chloro-.

Reactive SiteReaction TypeKey IntermediatesInfluencing FactorsPotential Products
Allylic Bromine Nucleophilic Substitution (Sₙ1, Sₙ2)Allylic Carbocation (Sₙ1), Pentacoordinate Transition State (Sₙ2)Nucleophile Strength, Solvent Polarity, Leaving Group AbilitySubstituted Propenes
Vinylic Chlorine Nucleophilic Substitution-High Bond Strength, Steric HindranceGenerally Unreactive
C-H bond adjacent to Bromine Elimination (E1, E2)Allylic Carbocation (E1), Concerted Transition State (E2)Base Strength and StericsDienes, Alkynes
Allylic Position Radical ReactionResonance-Stabilized Allylic RadicalRadical Initiator, Monomer ReactivityPolymer Chains
Carbon-Carbon Double Bond Electrophilic AdditionCarbocationElectrophile Strength, SolventHalohydrins, Dihaloalkanes

Advanced Spectroscopic Characterization and Isomer Differentiation of 1z 1 Propene, 3 Bromo 1 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (1Z)-1-Propene, 3-bromo-1-chloro-, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) Analysis of Vinylic and Allylic Environments

The ¹H NMR spectrum of (1Z)-3-bromo-1-chloro-1-propene is expected to show distinct signals for the different proton environments: the vinylic protons on the carbon-carbon double bond and the allylic protons on the carbon adjacent to the double bond.

The vinylic proton (H-1), being on a carbon double-bonded to a carbon with a chlorine atom, would appear in the downfield region of the spectrum, typically between 5.5 and 7.5 ppm. orgchemboulder.com Its chemical shift is influenced by the electronegativity of the attached chlorine and the cis relationship to the other vinylic proton. The vinylic proton (H-2) would also be in this region, coupled to H-1. The coupling constant (J-value) between these two vinylic protons would be characteristic of a cis configuration, typically in the range of 6-12 Hz.

The allylic protons (H-3), a CH₂ group adjacent to the double bond and attached to an electronegative bromine atom, would resonate further downfield than a typical allylic group, likely in the range of 3.5-4.5 ppm. orgchemboulder.com These protons would show coupling to the vinylic proton on C-2, resulting in a doublet.

Expected ¹H NMR Data for (1Z)-3-bromo-1-chloro-1-propene

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-1 Vinylic (on C-1) ~6.0 - 6.5 Doublet ~7-10 (cis coupling to H-2)
H-2 Vinylic (on C-2) ~5.8 - 6.3 Doublet of triplets ~7-10 (cis coupling to H-1), ~1-2 (allylic coupling to H-3)
H-3 Allylic (on C-3) ~4.0 - 4.2 Doublet ~7-8 (vicinal coupling to H-2)

Carbon-13 NMR (¹³C NMR) Chemical Shift and Coupling Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For (1Z)-3-bromo-1-chloro-1-propene, three distinct signals are expected, one for each carbon atom.

The vinylic carbons (C-1 and C-2) are expected to resonate in the alkene region of the spectrum, typically between 100 and 150 ppm. libretexts.org The carbon atom bonded to the highly electronegative chlorine atom (C-1) would be expected to be further downfield compared to a standard alkene carbon. libretexts.orglibretexts.org The other vinylic carbon (C-2) will also be in this region. The allylic carbon (C-3), attached to the bromine atom, will be shifted downfield from a typical sp³ carbon due to the electronegativity of bromine, likely appearing in the 30-40 ppm range. libretexts.org

Expected ¹³C NMR Data for (1Z)-3-bromo-1-chloro-1-propene

Carbon Environment Expected Chemical Shift (δ, ppm)
C-1 Vinylic, bonded to Cl ~125 - 135
C-2 Vinylic ~115 - 125
C-3 Allylic, bonded to Br ~30 - 40

Mass Spectrometry (MS) Fragmentation Patterns for Isomeric Distinction

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For halogenated compounds like (1Z)-3-bromo-1-chloro-1-propene, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic pattern for the molecular ion peak. chemguide.co.ukyoutube.com The molecular ion region would show a cluster of peaks at M, M+2, and M+4, with relative intensities that can be predicted based on the isotopic abundances. youtube.com

Fragmentation of the molecular ion can help in distinguishing between isomers. For (1Z)-3-bromo-1-chloro-1-propene, common fragmentation pathways would include the loss of a bromine radical (•Br) or a chlorine radical (•Cl). libretexts.org The relative abundance of the resulting fragment ions can provide clues about the structure. For instance, the loss of the bromine atom from the allylic position is often a favorable fragmentation pathway. The stability of the resulting carbocation plays a crucial role in determining the fragmentation pattern. Differentiating between (1Z)-3-bromo-1-chloro-1-propene and its (1E) isomer based on mass spectrometry alone can be challenging, but differences in fragment ion abundances may be observable. researchgate.net

Synergistic Application of Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with computational chemistry offers a powerful approach for the definitive structural elucidation of molecules like (1Z)-3-bromo-1-chloro-1-propene. numberanalytics.com Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants, as well as mass spectral fragmentation patterns. nih.gov

By comparing the computationally predicted spectra with the experimental data, a much higher degree of confidence in the structural assignment can be achieved. monash.edu For instance, if the experimental ¹H NMR spectrum shows a coupling constant of 8 Hz for the vinylic protons, and computational models predict a value of 8.1 Hz for the (1Z) isomer and 15.2 Hz for the (1E) isomer, this provides strong evidence for the (1Z) configuration. This synergistic approach is particularly valuable for differentiating between stereoisomers and complex regioisomers where spectroscopic data alone may be ambiguous. numberanalytics.comrsc.org

Computational Chemistry and Theoretical Studies of 1z 1 Propene, 3 Bromo 1 Chloro

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT to determine optimized geometries, electronic properties, and vibrational frequencies of molecules.

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

A thorough DFT study on (1Z)-1-Propene, 3-bromo-1-chloro- would involve optimizing its molecular geometry to find the most stable conformation. This would provide predicted bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations would yield theoretical vibrational spectra (infrared and Raman), which could be compared with experimental data for validation of the computational model. Conformational analysis would explore the rotation around single bonds to identify different stable isomers and the energy barriers between them.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for (1Z)-1-Propene, 3-bromo-1-chloro-

ParameterPredicted Value
C1=C2 Bond Length (Å)Data not available
C2-C3 Bond Length (Å)Data not available
C1-Cl Bond Length (Å)Data not available
C3-Br Bond Length (Å)Data not available
C1=C2-C3 Bond Angle (°)Data not available
Cl-C1=C2 Dihedral Angle (°)Data not available
Br-C3-C2=C1 Dihedral Angle (°)Data not available

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this molecule were found.

Electron Density Distribution and Natural Bond Orbital (NBO) Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. An NBO analysis of (1Z)-1-Propene, 3-bromo-1-chloro- would provide insights into the nature of its chemical bonds. It would reveal the partial charges on each atom, indicating the polarity of the molecule. Furthermore, it would quantify the delocalization of electron density from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) anti-bonding orbitals. These interactions, known as hyperconjugation, are crucial for understanding molecular stability and reactivity.

Table 2: Hypothetical NBO Analysis Results for (1Z)-1-Propene, 3-bromo-1-chloro-

AtomNatural Charge (e)
C1Data not available
C2Data not available
C3Data not available
H (on C1)Data not available
H (on C2)Data not available
H's (on C3)Data not available
ClData not available
BrData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this molecule were found.

Potential Energy Surface (PES) Mapping for Reaction Pathways

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Mapping the PES for reactions involving (1Z)-1-Propene, 3-bromo-1-chloro- would be essential for understanding its reactivity. For example, in an electrophilic addition reaction, the PES would show the energy landscape as the electrophile approaches the double bond, leading through a transition state to the final product. This would help identify the most favorable reaction pathways.

Transition State Analysis and Energy Barrier Calculations for Chemical Transformations

For any chemical reaction, the transition state is the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for determining the activation energy (energy barrier) of the reaction. For (1Z)-1-Propene, 3-bromo-1-chloro-, transition state analysis would be performed for various potential reactions, such as nucleophilic substitution at the allylic carbon or addition to the double bond. The calculated energy barriers would provide a quantitative measure of the reaction feasibility.

Kinetic Modeling and Prediction of Reaction Rate Constants

Based on the energy barriers obtained from transition state theory, it is possible to predict the rate constants of chemical reactions. Kinetic modeling for (1Z)-1-Propene, 3-bromo-1-chloro- would involve calculating these rate constants at different temperatures. This information is vital for understanding the reaction kinetics and for predicting the outcome of a reaction under specific conditions. Such models are particularly important in fields like atmospheric chemistry and industrial process optimization.

Theoretical Insights into Regioselectivity and Stereoselectivity

Many reactions involving unsymmetrical alkenes like (1Z)-1-Propene, 3-bromo-1-chloro- can lead to different constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity). Computational studies can provide profound insights into the origins of this selectivity. By comparing the activation energies of the different possible reaction pathways leading to various products, researchers can predict the major and minor products of a reaction. For instance, in the addition of an acid like HBr, theoretical calculations would help determine whether the bromine atom preferentially adds to the carbon bearing the chlorine or the adjacent carbon.

Applications of 1z 1 Propene, 3 Bromo 1 Chloro in Advanced Organic Synthesis

Strategic Use as an Alkylating Agent in Complex Molecular Architecture

(1Z)-1-Propene, 3-bromo-1-chloro- serves as a valuable three-carbon alkylating agent, enabling the introduction of a functionalized propenyl group into a variety of organic molecules. ontosight.ai The presence of two different halogen atoms, bromine and chlorine, allows for selective reactivity. The carbon-bromine bond is generally more labile and susceptible to nucleophilic attack than the carbon-chlorine bond, offering a handle for sequential functionalization. This differential reactivity is a cornerstone of its strategic use in the stepwise assembly of intricate molecular structures.

The vinylic chlorine atom, being part of a double bond, is less reactive towards traditional nucleophilic substitution compared to the allylic bromine atom. This allows for the selective displacement of the bromide by a wide range of nucleophiles, such as carbanions, amines, and alkoxides, to form a new carbon-carbon or carbon-heteroatom bond. The remaining chloro-vinyl moiety can then be carried through subsequent synthetic steps or be activated for further transformations under different reaction conditions. This strategic alkylation approach is instrumental in the synthesis of complex natural products and pharmaceutical intermediates where precise control over stereochemistry and functionality is paramount.

Table 1: Reactivity of Halogens in (1Z)-1-Propene, 3-bromo-1-chloro-

HalogenPositionBond TypeRelative Reactivity in Nucleophilic Substitution
Bromine3Allylic C-BrHigher
Chlorine1Vinylic C-ClLower

Role as an Intermediate in Cross-Coupling Methodologies

The dual halogen functionality of (1Z)-1-Propene, 3-bromo-1-chloro- makes it an attractive substrate for modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium. While direct cross-coupling studies on this specific isomer are not extensively documented in publicly available literature, its structure suggests significant potential. The vinylic chloride and allylic bromide present two distinct reaction sites for powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.

For instance, the more reactive allylic bromide could first undergo a palladium-catalyzed cross-coupling with an organoboron or organotin reagent. The resulting product, still containing the vinylic chloride, could then participate in a second, independent cross-coupling reaction under different catalytic conditions. This sequential cross-coupling strategy would allow for the controlled and regioselective introduction of two different substituents onto the propene scaffold, leading to highly functionalized and complex molecules that would be challenging to synthesize through other methods. The development of efficient palladium-catalyzed cross-coupling methods for similar bromo-chloro substrates underscores the potential of (1Z)-1-Propene, 3-bromo-1-chloro- in this area. nih.gov

Precursor in Polymer Chemistry and Functional Material Synthesis

The carbon-carbon double bond in (1Z)-1-Propene, 3-bromo-1-chloro- makes it a potential monomer for the synthesis of functional polymers. The presence of halogen atoms provides a route to polymers with unique properties and the possibility of post-polymerization modification. While specific polymerization studies of this exact isomer are not widely reported, the principles of alkene polymerization can be applied.

Addition polymerization, a common method for polymerizing alkenes, could potentially be initiated to form a polymer chain with pendant bromo- and chloro-moieties. These halogen groups along the polymer backbone would serve as reactive handles for further chemical transformations. For example, they could be substituted with various functional groups to tailor the polymer's properties, such as solubility, thermal stability, or optical and electronic characteristics. This approach is valuable for the creation of functional materials for a wide range of applications, from drug delivery systems to advanced coatings and electronic devices.

Synthesis of Specialized Organic Reagents and Fine Chemicals

(1Z)-1-Propene, 3-bromo-1-chloro- is a key intermediate in the synthesis of a variety of specialized organic reagents and fine chemicals. Its inherent reactivity allows it to be transformed into a plethora of other molecules with specific functionalities. For instance, it can be used to introduce the 3-bromo-1-chloropropenyl moiety into larger molecules, which can then undergo further chemical manipulation.

The compound's utility extends to the production of agrochemicals and pharmaceuticals. The strategic placement of the halogen atoms and the double bond allows for the construction of complex heterocyclic systems and other scaffolds found in biologically active compounds. While specific, publicly documented examples of its direct use in the synthesis of named fine chemicals are limited, its role as a versatile building block is evident from its inclusion in chemical supplier catalogs and its general description as a synthetic intermediate. The ability to undergo selective nucleophilic substitution and participate in cross-coupling reactions makes it a valuable precursor for the synthesis of a diverse array of target molecules.

Environmental Fate and Transformation Pathways of Halogenated Propenes, Including 1z 1 Propene, 3 Bromo 1 Chloro

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of halogenated propenes such as (1Z)-1-propene, 3-bromo-1-chloro- is primarily governed by hydrolysis and photolysis. These processes are crucial in determining the persistence of the compound in various environmental compartments, including water, soil, and air.

Hydrolysis:

Hydrolysis is a key degradation pathway for halogenated propenes in aqueous environments and moist soils. nih.gov For the surrogate compound 1,3-dichloropropene (B49464) (1,3-D), hydrolysis is a major degradation route, leading to the formation of corresponding 3-chloroallyl alcohols. nih.govresearchgate.net The rate of hydrolysis is influenced by pH and temperature. nih.gov For instance, the hydrolysis half-life of 1,3-D in water at 20°C is approximately 9.8 days. nih.gov At 15°C, the half-lives for the cis- and trans-isomers of 1,3-D were reported to be 11.0 and 13.0 days, respectively, which decreased to 2.0 days for both at 29°C. inchem.org High pH favors the reaction, while low pH inhibits it. nih.gov Given the structural similarities, (1Z)-1-propene, 3-bromo-1-chloro- is expected to undergo a similar hydrolytic degradation, likely forming 3-bromo-1-chloroallyl alcohol as an initial product. The presence of a bromine atom, which is generally more labile than chlorine, might influence the rate of hydrolysis.

Interactive Data Table: Hydrolysis Half-life of 1,3-Dichloropropene

Temperature (°C)pHIsomerHalf-life (days)
20NeutralMixture9.8
15Neutralcis11.0
15Neutraltrans13.0
29Neutralcis2.0
29Neutraltrans2.0

Photolysis:

In the atmosphere, the primary degradation process for volatile halogenated propenes is the reaction with photochemically produced hydroxyl radicals (•OH). epa.gov For 1,3-dichloropropene, the atmospheric half-life due to this reaction is estimated to be between 7 and 12 hours. inchem.org Direct photolysis (degradation by direct absorption of sunlight) is generally not considered a significant fate process for 1,3-dichloropropene compared to its reaction with hydroxyl radicals. epa.govinchem.org However, photodecomposition may be enhanced in the presence of atmospheric particulates. epa.gov It is anticipated that (1Z)-1-propene, 3-bromo-1-chloro- will also be susceptible to degradation by atmospheric hydroxyl radicals, with its volatility suggesting that this is a significant environmental fate process.

Biotic Transformation and Bioremediation Potential

Microbial degradation plays a vital role in the natural attenuation of halogenated propenes in soil and groundwater. Several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy, offering potential for bioremediation strategies.

Aerobic Biodegradation:

Under aerobic conditions, the initial step in the biodegradation of 1,3-dichloropropene is often its hydrolysis to 3-chloroallyl alcohol, which is then further metabolized by microorganisms. researchgate.net Several bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Microbacterium, have been shown to degrade 1,3-D. researchgate.net For example, Pseudomonas cichorii 170 can utilize 1,3-dichloropropene as a sole carbon and energy source. nih.gov This bacterium produces dehalogenases that are crucial for the degradation process. nih.gov The proposed degradation pathway for trans-1,3-dichloropropene in P. cichorii 170 involves its initial hydrolysis to trans-3-chloroallyl alcohol, followed by oxidation to trans-3-chloroacrylic acid, which is then dehalogenated. researchgate.net

Given that (1Z)-1-propene, 3-bromo-1-chloro- is an analogous halogenated propene, it is plausible that similar aerobic microbial degradation pathways exist. Microorganisms capable of degrading chlorinated and brominated hydrocarbons are known to exist. epa.gov The initial enzymatic attack would likely involve a hydrolytic dehalogenase, potentially targeting either the carbon-bromine or carbon-chlorine bond.

Anaerobic Biodegradation:

While aerobic degradation of halogenated propenes is well-documented, information on anaerobic degradation is less common. For some highly chlorinated compounds, reductive dechlorination under anaerobic conditions is a key transformation process. However, the mineralization of 1,3-D under anaerobic conditions has not been reported. researchgate.net

Bioremediation Potential:

The ability of certain microorganisms to degrade halogenated propenes highlights the potential for bioremediation of contaminated sites. ijcmas.com Biostimulation (adding nutrients to stimulate indigenous microorganisms) and bioaugmentation (introducing specific degrading microorganisms) are potential strategies. ijcmas.com For instance, the degradation of 1,3-dichloropropene in soil can be accelerated by the adaptation of soil microorganisms. wur.nl The effectiveness of bioremediation is dependent on various environmental factors, including pH, moisture content, and the presence of organic matter. nih.gov

Environmental Persistence and Transport Modeling

The persistence and transport of (1Z)-1-propene, 3-bromo-1-chloro- in the environment are determined by a combination of its physical-chemical properties and its susceptibility to degradation processes.

Persistence:

The persistence of a chemical in the environment is often described by its half-life. For 1,3-dichloropropene, the half-life in soil can range from a few days to several weeks, depending on soil type, temperature, and moisture content. epa.govepa.gov In one study, the half-life of 1,3-D in a sandy loam soil at 20°C was 6.3 days, which decreased to 1.8-1.9 days when amended with composted steer manure. nih.gov In the atmosphere, the half-life is much shorter due to rapid photolysis, on the order of hours. inchem.org In water, the persistence is influenced by both hydrolysis and volatilization, with an estimated maximum half-life of about 50 hours in surface waters. epa.gov Due to the presence of the more labile bromine atom, it is possible that (1Z)-1-propene, 3-bromo-1-chloro- may have a shorter environmental half-life than its dichlorinated analog under similar conditions.

Interactive Data Table: Environmental Half-life of 1,3-Dichloropropene

Environmental CompartmentIsomerHalf-lifeConditionsReference
Air (Atmosphere)cis12 hoursReaction with OH radicals inchem.org
Air (Atmosphere)trans7 hoursReaction with OH radicals inchem.org
Water (Surface)Mixture< 50 hoursVolatilization epa.gov
Soil (Sandy Loam)(Z)-isomer6.3 days20°C, unamended nih.gov
Soil (Sandy Loam)(E)-isomer6.3 days20°C, unamended nih.gov
Soil (General)Mixtureup to 69 daysVaries with soil type epa.gov

Transport Modeling:

The transport of halogenated propenes between different environmental compartments (air, water, soil) is governed by properties such as vapor pressure, water solubility, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). 1,3-Dichloropropene is a volatile compound, and volatilization from soil and water surfaces is a major transport process. epa.gov Its Koc values suggest medium to low soil mobility when in the vapor phase, but high mobility when dissolved in water, indicating a potential for leaching into groundwater. epa.govepa.gov

Environmental fate and transport models, such as the EPA's EXAMS II, can be used to simulate the distribution and persistence of chemicals in the environment. epa.gov These models integrate the physical-chemical properties of the compound with environmental parameters to predict its concentration and movement over time. For (1Z)-1-propene, 3-bromo-1-chloro-, such models could be parameterized using estimated properties to predict its environmental behavior, although specific experimental data would be needed for accurate validation.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical, including its environmental fate and toxicity, based on its molecular structure. ecetoc.orgresearchgate.net These models can be particularly useful for compounds like (1Z)-1-propene, 3-bromo-1-chloro- for which limited experimental data are available.

QSARs can be developed to predict various endpoints relevant to environmental fate, such as:

Biodegradability: Predicting the likelihood and rate of microbial degradation.

Soil Sorption (Koc): Estimating the tendency of a chemical to adsorb to soil and sediment.

Hydrolysis Rate: Predicting the rate of degradation in water.

Atmospheric Oxidation Rate: Estimating the rate of reaction with hydroxyl radicals in the atmosphere.

The development of robust QSAR models requires a large and diverse dataset of chemicals with known experimental values for the property of interest. ecetoc.org While QSAR models have been developed for various classes of chemicals, including halogenated hydrocarbons, specific models for mixed halogenated propenes are not widely reported. nih.govnih.govnih.govnih.gov

For (1Z)-1-propene, 3-bromo-1-chloro-, a QSAR approach would involve:

Descriptor Calculation: Calculating a set of molecular descriptors that encode information about its structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Application: Using an existing, validated QSAR model for a relevant class of compounds (e.g., halogenated alkenes) to predict the desired property.

Applicability Domain Assessment: Ensuring that the target compound falls within the applicability domain of the chosen model, meaning the model is expected to make reliable predictions for that type of structure.

Due to the lack of specific QSAR models for this compound, any prediction would need to be treated with caution and ideally be supported by at least some experimental data for structurally similar compounds.

Conclusion and Future Research Perspectives on 1z 1 Propene, 3 Bromo 1 Chloro

Synthesis of Key Research Findings and Current State of Knowledge

The current state of knowledge regarding (1Z)-1-Propene, 3-bromo-1-chloro- is nascent. There are no significant research findings to synthesize. The lack of published data suggests that this compound may be a novel synthetic target, a transient intermediate, or a minor, uncharacterized byproduct of other reactions. Research on similar haloalkenes is extensive, but these findings cannot be directly extrapolated to this specific isomer without experimental or computational verification.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

Given the absence of studies, the reactivity of (1Z)-1-Propene, 3-bromo-1-chloro- is entirely unexplored. The molecule contains several reactive sites: a carbon-carbon double bond, allylic C-Br and vinylic C-Cl bonds, each with distinct reactivity. This presents a rich field for future investigation.

Table 1: Potential Reactive Sites and Unexplored Reactions

Reactive SitePotential Reaction Types
C=C Double BondElectrophilic addition, cycloaddition, polymerization
Allylic C-Br BondNucleophilic substitution (SN1, SN2, SN2'), radical reactions
Vinylic C-Cl BondNucleophilic vinylic substitution, cross-coupling reactions

Novel synthetic opportunities could arise from harnessing the differential reactivity of the C-Br and C-Cl bonds. For instance, selective cross-coupling reactions, where one halogen reacts while the other remains intact, could lead to the synthesis of complex polyfunctional molecules. The stereochemistry of the Z-double bond adds another layer of potential for stereoselective synthesis.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry stands as a powerful tool to predict the properties and reactivity of unknown compounds like (1Z)-1-Propene, 3-bromo-1-chloro- before their synthesis.

Table 2: Potential Computational Chemistry Applications

Computational MethodPredicted Properties
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, reaction mechanisms
Ab initio methodsElectronic structure, spectroscopic properties (NMR, UV-Vis)
Molecular Dynamics (MD)Conformational analysis, solvent effects

Advanced computational models could predict the relative stability of the (1Z)-isomer compared to its (1E) counterpart, map out reaction pathways for its synthesis and decomposition, and simulate its spectroscopic signatures to aid in future experimental identification.

Emerging Research Directions for Sustainable Chemical Processes

Should (1Z)-1-Propene, 3-bromo-1-chloro- become synthetically accessible, its utility in sustainable chemical processes would be a key research direction. Investigations could focus on its potential as a building block in "green" synthetic routes that minimize waste and energy consumption. For example, its use in catalytic, atom-economical reactions would be a primary goal. Furthermore, understanding its environmental fate and biodegradability would be crucial for any potential application, aligning with the principles of sustainable chemistry. The development of biocatalytic methods for its synthesis or transformation could also represent a significant advance in green chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Propene, 3-bromo-1-chloro-, (1Z)-, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Retrosynthetic Analysis : Start with allylic halogenation of 1-chloro-1-propene using brominating agents (e.g., NBS in CCl₄ under radical initiation) to introduce the bromine atom at the 3-position. Verify regioselectivity via computational modeling (e.g., DFT) to predict reaction intermediates .
  • Stereochemical Control : Use Ziegler-Natta catalysts or chiral auxiliaries to favor the (1Z)-configuration. Characterize products via ¹H NMR (coupling constants for vinyl protons) and polarimetry to confirm stereochemistry .
  • Validation : Cross-reference synthetic steps with analogous compounds like (1E)-1-bromo-1,3-dichloro-1-propene, adjusting reaction conditions to account for steric and electronic effects .

Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy of formation) be experimentally determined for this compound?

  • Methodological Answer :

  • Vapor Pressure : Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry) across a temperature range (250–400 K). Calibrate against NIST-reported data for structurally similar compounds like 1-bromo-1-propene (ΔvapH° = 33.6 kJ/mol at 298 K) .
  • Enthalpy of Formation : Perform combustion calorimetry in an oxygen bomb calorimeter. Compare results with computational predictions from group additivity methods or Gaussian thermochemical calculations .

Q. What analytical techniques are suitable for detecting and quantifying trace amounts of this compound in environmental samples?

  • Methodological Answer :

  • GC-MS : Optimize separation using a DB-5MS column (30 m × 0.25 mm ID) with a temperature ramp (40°C to 280°C at 10°C/min). Use electron ionization (EI) at 70 eV and monitor m/z fragments (e.g., 122 [M⁺-Cl], 104 [M⁺-Br]) .
  • HPLC-UV : Employ a C18 reverse-phase column with acetonitrile/water (70:30) mobile phase. Detect at λ = 210 nm, referencing EPA STORET codes for halogenated alkenes (e.g., 34561 for 1,3-dichloropropene) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of (1Z)-isomers in halogenated propenes?

  • Methodological Answer :

  • Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments using deuterated substrates to distinguish between SN2 (inverse KIE) and E2 (normal KIE) mechanisms. Monitor intermediates via in-situ FTIR or Raman spectroscopy .
  • Solvent Effects : Compare yields in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane). Polar solvents favor ionic intermediates (substitution), while nonpolar solvents stabilize radicals (elimination) .

Q. What computational tools can predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • QSPR Modeling : Use EPI Suite™ to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Input SMILES notation (Cl/C=C(\Br)/C) and compare with analogs like 3-bromo-1-propene (t₁/₂ = 12 days in water) .
  • DFT Simulations : Calculate bond dissociation energies (BDEs) for C-Br and C-Cl bonds to predict susceptibility to hydrolysis or photolysis. Validate with experimental LC-MS/MS degradation studies .

Q. How can discrepancies in reported thermodynamic data (e.g., conflicting ΔfH° values) be resolved?

  • Methodological Answer :

  • Critical Data Review : Cross-check NIST Chemistry WebBook entries (e.g., 1-bromo-1-propene ΔfH° = −23.4 kJ/mol) with experimental datasets from primary literature. Exclude outliers from non-peer-reviewed sources (e.g., BenchChem) .
  • Uncertainty Quantification : Apply the Guide to the Expression of Uncertainty in Measurement (GUM) to assess confidence intervals for vapor pressure and enthalpy values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.